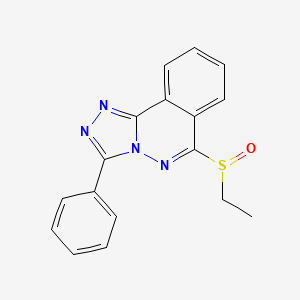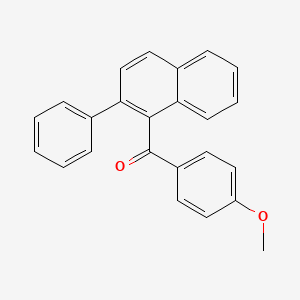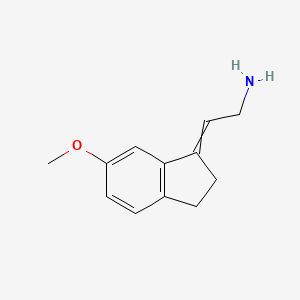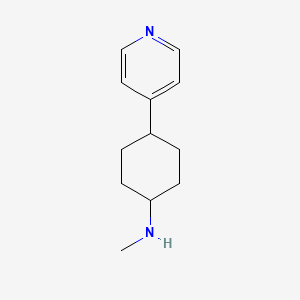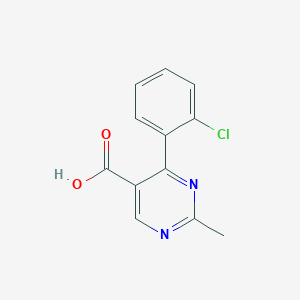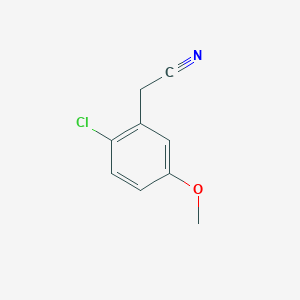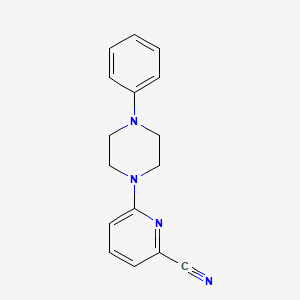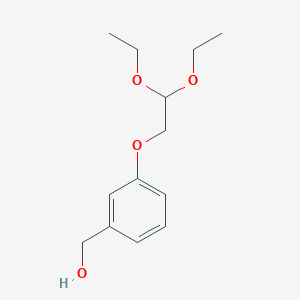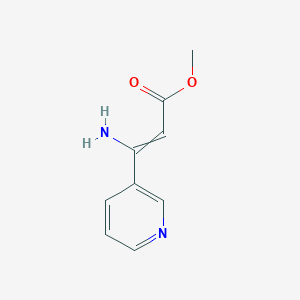
Methyl 3-amino-3-(pyridin-3-YL)prop-2-enoate
Descripción general
Descripción
“Methyl 3-amino-3-(pyridin-3-YL)prop-2-enoate” is a chemical compound . It has the empirical formula C9H12N2O2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in a radical approach . Another method involves a Diels–Alder reaction between key intermediates . A multiple synthesis route has also been used to obtain a new heterocyclic compound .Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-3-(pyridin-3-YL)prop-2-enoate” can be represented by the SMILES stringO=C(OC)CCNC1=NC=CC=C1 . The compound has been characterized by IR, 1H NMR, and single crystal X-ray crystallography . Chemical Reactions Analysis
The compound may undergo various chemical reactions. For example, catalytic protodeboronation of alkyl boronic esters has been reported . A Diels–Alder reaction between key intermediates has also been described .Safety and Hazards
Propiedades
Número CAS |
93036-67-0 |
|---|---|
Nombre del producto |
Methyl 3-amino-3-(pyridin-3-YL)prop-2-enoate |
Fórmula molecular |
C9H10N2O2 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
methyl 3-amino-3-pyridin-3-ylprop-2-enoate |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)5-8(10)7-3-2-4-11-6-7/h2-6H,10H2,1H3 |
Clave InChI |
ZKNMRQGIUVHOPC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=C(C1=CN=CC=C1)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid,n-[2-amino-4-(1-methylethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8589435.png)


